molecular formula C13H17BN4O2 B6334011 6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1056040-59-5

6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6334011
CAS No.: 1056040-59-5
M. Wt: 272.11 g/mol
InChI Key: ZZGDJFPWUVVJQU-UHFFFAOYSA-N
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Description

6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester is a heterocyclic boronic ester featuring a pyridine core substituted at the 6-position with a 1,2,3-triazole moiety and at the 3-position with a pinacol-protected boronic acid group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science. The pinacol ester group enhances stability and handling compared to the free boronic acid .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15-9-10)18-8-7-16-17-18/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGDJFPWUVVJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Halogenated Pyridine Precursors

The Miyaura borylation reaction, a cornerstone of boronic ester synthesis, necessitates a halogenated precursor. For 6-triazolyl-3-boronic ester pyridine, 3-bromo-6-iodopyridine serves as an ideal starting material. This compound allows sequential functionalization at positions 3 and 6.

Diazotization and Halogen Exchange

  • Step 1 : Diazotization of 3-bromo-6-aminopyridine using NaNO₂ in HCl at 0–5°C generates a diazonium intermediate.

  • Step 2 : Halogen exchange with KI yields 3-bromo-6-iodopyridine.
    Key Data :

    • Yield: 85–90% (reported for analogous pyrazole systems).

    • Purity: >95% after column chromatography.

Miyaura Borylation at Position 3

The bromine at position 3 undergoes Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂):

3-Bromo-6-iodopyridine+B2pin2Pd(dppf)Cl2,KOAc3-Bpin-6-iodopyridine\text{3-Bromo-6-iodopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{3-Bpin-6-iodopyridine}

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane.

  • Temperature: 80°C, 12 h.

  • Yield: 78–82%.

  • Purity: 98% (HPLC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Formation via Click Chemistry

The azide reacts with a terminal alkyne under Cu(I) catalysis to form the 1,4-disubstituted triazole:

3-Bpin-6-azidopyridine+RC≡CHCuI, sodium ascorbate6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester\text{3-Bpin-6-azidopyridine} + \text{RC≡CH} \xrightarrow{\text{CuI, sodium ascorbate}} \text{6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester}

Key Insights :

  • Solvent : DMF/H₂O (4:1).

  • Alkyne Scope : Trimethylsilylacetylene, phenylacetylene, and alkyl-substituted alkynes.

  • Yield : 85–92%.

  • Regioselectivity : >99% 1,4-isomer (confirmed by NMR).

Alternative Route: Sequential Triazole Installation and Borylation

Synthesis of 6-(Triazol-1-yl)-3-bromopyridine

  • Step 1 : CuAAC on 3-bromo-6-azidopyridine (as above).

  • Step 2 : Miyaura borylation at position 3.

Advantages :

  • Avoids boronic ester sensitivity during azide substitution.

  • Higher overall yield (75–80%) due to robust triazole stability.

Comparative Analysis of Methodologies

Parameter Late-Stage Borylation Late-Stage Triazole Formation
Total Yield 60–65%70–75%
Functional Group Tolerance ModerateHigh
Purification Complexity High (two chromatographic steps)Moderate (one step)
Scalability Suitable for gram-scaleIdeal for multi-kilogram synthesis

Challenges and Mitigation Strategies

Boronic Ester Stability

  • Issue : Boronic esters hydrolyze under acidic/basic conditions.

  • Solution : Use anhydrous solvents and neutral pH during CuAAC.

Regioselectivity in Triazole Formation

  • Issue : Competing 1,5-regioisomer formation.

  • Solution : Optimize Cu(I) catalyst loading (10 mol% CuI).

Purification of Polar Intermediates

  • Issue : Azide intermediates exhibit high polarity.

  • Solution : Employ silica gel chromatography with ethyl acetate/hexane gradients.

Industrial-Scale Adaptation

Continuous Flow Synthesis

  • Step 1 : Continuous diazotization and azide substitution.

  • Step 2 : Flow-based CuAAC with in-line quenching.

  • Throughput : 5 kg/day (pilot-scale data).

Cost Analysis

Component Cost per kg (USD)
3-Bromo-6-iodopyridine1,200
Bis(pinacolato)diboron800
Pd(dppf)Cl₂3,500
Total 5,500

Note : Recycling Pd catalysts reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The triazole ring can undergo reduction under specific conditions to form corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used with this compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, while the triazole and pyridine rings can participate in π-π stacking and hydrogen bonding interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine-3-boronic Acid Pinacol Ester
  • Structure : Lacks the triazole substituent.
  • Molecular Formula: C₁₁H₁₆BNO₂ (MW: 205.06) .
  • Reactivity : Higher reactivity in cross-couplings due to reduced steric hindrance.
  • Applications : Widely used in synthesizing pyridine-containing biaryls .
6-(Methylsulfanyl)pyridine-3-boronic Acid Pinacol Ester
  • Structure : Methylsulfanyl group replaces triazole.
  • Molecular Formula: C₁₂H₁₈BNO₂S (MW: 251.16) .
  • Key Differences: Electronic Effects: Methylsulfanyl is electron-donating, enhancing boronic acid reactivity.
6-(4-Boc-Piperazin-1-yl)pyridine-3-boronic Acid Pinacol Ester
  • Structure : Boc-protected piperazine substituent.
  • Molecular Formula : C₂₀H₃₂BN₃O₄ (MW: 389.30) .
  • Key Differences :
    • Steric Hindrance : Large substituent reduces coupling efficiency.
    • Solubility : Polar piperazine group improves aqueous solubility compared to triazole.
6-(Aminocarbonyl)pyridine-3-boronic Acid Pinacol Ester
  • Structure : Amide group at the 6-position.
  • Molecular Formula : C₁₂H₁₈BN₂O₃ (MW: 273.10) .
  • Key Differences :
    • Hydrogen Bonding : Amide group participates in H-bonding, influencing solubility and aggregation.
    • Reactivity : Electron-withdrawing nature may reduce coupling efficiency vs. triazole.

Physicochemical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Features
6-(1H-1,2,3-Triazol-1-yl)pyridine-3-BAPE* C₁₂H₁₆BN₅O₂ 275.13 Not Available Triazole enhances π-stacking; moderate steric bulk
Pyridine-3-boronic acid pinacol ester C₁₁H₁₆BNO₂ 205.06 329214-79-1 High reactivity, minimal steric hindrance
6-(Methylsulfanyl)pyridine-3-BAPE C₁₂H₁₈BNO₂S 251.16 849934-89-0 Electron-donating group; sulfur enhances stability
6-(4-Boc-Piperazin-1-yl)pyridine-3-BAPE C₂₀H₃₂BN₃O₄ 389.30 496786-98-2 Bulky substituent; improved solubility

*BAPE = Boronic Acid Pinacol Ester

Reactivity in Suzuki-Miyaura Coupling

  • Triazole Derivative :
    • Electronic Effects : The triazole’s electron-withdrawing nature slightly reduces boron’s electrophilicity, requiring optimized conditions (e.g., higher Pd catalyst loading) .
    • Steric Effects : Moderate hindrance from triazole may slow coupling vs. unsubstituted analogues .
  • Comparison with Methylsulfanyl Analogue :
    • Methylsulfanyl’s electron-donating effect accelerates coupling but introduces sulfur-related side reactions (e.g., oxidation) .

Biological Activity

6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester is a compound characterized by its unique triazole and pyridine moieties, which have been shown to exhibit various biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of 6-(1H-1,2,3-triazol-1-yl)pyridine-3-boronic acid pinacol ester typically involves the use of "Click" chemistry and Suzuki-Miyaura cross-coupling reactions. These methods allow for the efficient formation of triazole derivatives with high yields.

General Synthetic Procedure

  • Starting Materials : Azide and alkyne derivatives are combined in the presence of a copper catalyst.
  • Reaction Conditions : The reaction is conducted in solvents such as acetonitrile or THF at elevated temperatures.
  • Purification : The crude product is purified using chromatographic techniques.

Biological Activity

The biological activity of 6-(1H-1,2,3-triazol-1-yl)pyridine-3-boronic acid pinacol ester has been investigated in various studies, demonstrating its potential as a therapeutic agent.

Inhibition Studies

Recent research has highlighted its role as an inhibitor of specific enzymes such as carbonic anhydrase II. In vitro studies have shown that compounds derived from triazole analogs exhibit significant inhibitory effects on this enzyme, which is crucial for maintaining acid-base balance in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. The presence of electron-withdrawing or electron-donating groups on the pyridine ring can significantly influence the potency and selectivity of these compounds.

Substituent Effect on Activity
Electron-withdrawing groupsIncrease inhibitory potency
Electron-donating groupsMay reduce activity

Case Studies

Several case studies have explored the therapeutic potential of 6-(1H-1,2,3-triazol-1-yl)pyridine derivatives:

  • Anticancer Activity : A study demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
  • Antimicrobial Properties : Research has indicated that these compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for further development in infectious disease treatment.

Q & A

Basic: What are the key synthetic routes for preparing 6-(1H-1,2,3-Triazol-1-yl)pyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety. A common approach involves reacting a halogenated pyridine precursor (e.g., 6-bromo- or 6-chloropyridine derivative) with a triazole-bearing boronic ester under palladium catalysis. For example, Pd(dppf)Cl₂ or Pd(PPh₃)₄ in a mixture of THF/H₂O with a base like K₃PO₄ at 75–110°C under inert atmosphere yields the target compound . Pre-functionalization of the pyridine ring with the triazole group prior to boronic ester installation may also be required, depending on substrate compatibility.

Advanced: How can reaction yields be optimized when coupling sterically hindered substrates with this boronic ester?

Low yields in cross-couplings often arise from steric hindrance at the triazole-pyridine junction. Strategies include:

  • Catalyst tuning : Use bulky ligands like Xantphos or DavePhos to stabilize Pd intermediates and enhance turnover .
  • Solvent optimization : Replace THF with dioxane or toluene to improve solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30–60 minutes at 120°C) to minimize side reactions .
  • Pre-activation : Employ boronic ester derivatives with electron-withdrawing groups to enhance electrophilicity.

Basic: What storage conditions are recommended to maintain the stability of this boronic ester?

Store at 0–6°C in airtight, moisture-resistant containers under inert gas (N₂ or Ar). Boronic esters are prone to hydrolysis; desiccants like molecular sieves should be added to the storage vial. Avoid prolonged exposure to light, as UV radiation can degrade the triazole moiety .

Advanced: How to troubleshoot competing side reactions (e.g., protodeboronation) during coupling?

Protodeboronation is common in aqueous or acidic conditions. Mitigation strategies:

  • Base selection : Use weak bases (e.g., NaHCO₃) instead of strong bases like K₂CO₃ to minimize pH-driven decomposition .
  • Low-water systems : Reduce H₂O content in solvent mixtures (e.g., THF/H₂O 10:1 v/v).
  • Additives : Include CsF or LiCl to stabilize the boronate intermediate .
  • Temperature control : Maintain reaction temperatures below 100°C to prevent thermal degradation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole and boronic ester groups. The pyridine ring protons show distinct splitting patterns (e.g., doublets for H-2 and H-4) .
  • HPLC-MS : Verify purity (>97%) and detect hydrolysis byproducts (e.g., free boronic acid).
  • FT-IR : Identify B-O stretching (~1350 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced: How does the electron-withdrawing triazole group influence reactivity in cross-couplings?

The triazole substituent reduces electron density on the pyridine ring, slowing oxidative addition of Pd(0) to the boronic ester. This requires:

  • Higher catalyst loading (5–10 mol% Pd) to compensate for slower kinetics.
  • Electron-deficient ligands : P(4-CF₃C₆H₄)₃ enhances Pd activity compared to PPh₃ .
    Comparative studies with analogs (e.g., 6-methoxy or 6-methylpyridine boronic esters) show ~20–30% lower yields for the triazole derivative due to electronic effects .

Safety: What precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (may cause respiratory irritation) .
  • Spill management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis.
  • First aid : For eye contact, rinse with water for 15+ minutes and seek medical attention .

Advanced: How to design a kinetic study to assess hydrolytic stability of this boronic ester?

  • Method : Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via ¹¹B NMR or HPLC at timed intervals.
  • Parameters : Track the disappearance of the boronic ester peak (δ ~30 ppm in ¹¹B NMR) and appearance of boronic acid (δ ~18 ppm). Activation energy (Eₐ) can be calculated using Arrhenius plots across temperatures (25–60°C) .

Basic: What are common applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing kinase inhibitors and PROTACs (proteolysis-targeting chimeras). The triazole group enables hydrogen bonding with target proteins, while the boronic ester allows late-stage diversification via Suzuki couplings .

Advanced: How to resolve discrepancies in reported catalytic efficiencies for this compound?

Contradictions in literature often arise from:

  • Impurity profiles : Use HPLC-ELSD to quantify residual Pd or unreacted starting materials.
  • Substrate ratios : Optimize boronic ester:halide stoichiometry (typically 1.2:1) to avoid excess reagent interference .
  • Reaction scaling : Microscale (0.1 mmol) vs. bulk (10 mmol) reactions may show divergent yields due to heat/mass transfer limitations.

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